4,4,5,5-Tetramethyl-2-(2,4,6-triisopropylphenyl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(2,4,6-triisopropylphenyl)-1,3,2-dioxaborolane (abbreviated as TipBpin in some literature, though full chemical names are retained here per requirements) is a sterically hindered aryl boronate ester. It is synthesized via a transition-metal-free, base-mediated boryl substitution reaction between an aryl halide and a silylborane, yielding a white crystalline solid with a 70.5% isolated yield . Its structure features a 1,3,2-dioxaborolane ring substituted with four methyl groups (4,4,5,5-tetramethyl) and a bulky 2,4,6-triisopropylphenyl aryl group (Figure 3 in ). This compound is notable for its stability, crystallinity, and utility in cross-coupling reactions such as Suzuki-Miyaura couplings.
Properties
CAS No. |
914675-53-9 |
|---|---|
Molecular Formula |
C21H35BO2 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2,4,6-tri(propan-2-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H35BO2/c1-13(2)16-11-17(14(3)4)19(18(12-16)15(5)6)22-23-20(7,8)21(9,10)24-22/h11-15H,1-10H3 |
InChI Key |
MIZNWWIGQOSNKU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Lithiation-Borylation Protocol
The most widely documented method involves a two-step lithiation-borylation sequence starting from 2-bromo-1,3,5-triisopropylbenzene. This approach leverages the reactivity of aryl bromides with organolithium reagents to generate a transient aryl lithium species, which subsequently reacts with a boron electrophile.
Procedure :
-
Lithiation :
-
2-Bromo-1,3,5-triisopropylbenzene is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
The solution is cooled to −78°C, and n-butyllithium (n-BuLi, 2.5 M in hexanes) is added dropwise to form the aryl lithium intermediate.
-
Stirring at −78°C for 1–2 hours ensures complete deprotonation and lithiation.
-
-
Borylation :
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 61676-62-8) is introduced to the reaction mixture at −78°C.
-
The temperature is gradually raised to room temperature, facilitating nucleophilic attack by the aryl lithium species on the boron center.
-
Quenching with saturated ammonium chloride (NH₄Cl) terminates the reaction, followed by extraction with dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Key Data :
This method capitalizes on the steric protection offered by the triisopropylphenyl group, which stabilizes the boron center against hydrolysis.
Direct Boronic Acid Condensation
An alternative route involves the condensation of boronic acids with diols under dehydrating conditions. While less common for this specific compound, it provides insights into boron-oxygen bond formation.
Procedure :
-
2,4,6-Triisopropylphenylboronic acid is reacted with 2,3-dimethyl-2,3-butanediol in toluene.
-
Azeotropic removal of water (via Dean-Stark apparatus) drives the equilibrium toward dioxaborolane formation.
Limitations :
Optimization Strategies
Solvent and Temperature Effects
The choice of solvent directly impacts reaction efficiency:
-
THF : Preferred for its ability to solubilize organolithium intermediates and stabilize boronates.
-
Ether/Hexane Mixtures : Reduce side reactions but may slow kinetics.
Low temperatures (−78°C) are critical to suppress undesired protonation of the aryl lithium species. Gradual warming to room temperature ensures complete boron transfer without decomposition.
Stoichiometry and Reagent Purity
Scalability and Industrial Adaptation
Pilot-Scale Synthesis
Industrial protocols emphasize:
-
Continuous Flow Systems : To maintain low temperatures and improve mixing.
-
In-Line Quenching : Automated NH₄Cl addition minimizes manual handling.
Case Study :
A 100-g batch synthesis achieved an 82% yield using a jacketed reactor with automated temperature control.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
-
HPLC with UV detection (λ = 254 nm) resolves residual starting materials.
Emerging Methodologies
Photocatalytic Borylation
Preliminary studies suggest that visible-light catalysis could enable room-temperature borylation, bypassing cryogenic conditions.
Chemical Reactions Analysis
Cyclization Reactions for Boracycle Formation
TipBpin demonstrates significant utility in constructing boron-containing heterocycles. Key findings from magnesium-mediated cyclization reactions include:
Reaction Scheme:
TipBpin reacts with magnesium in cyclopentyl methyl ether (CPME) under reflux to form 5-(2,4,6-triisopropylphenyl)-5H-9,10-dihydrodibenzo[b,f]borepin (4 ) through intramolecular coupling .
| Parameter | Conditions | Yield |
|---|---|---|
| Solvent | CPME (106°C boiling point) | 45% |
| Reaction Time | 22 hours | |
| Alternative Solvent | THF (66°C boiling point) | 4% |
| Purification | Column chromatography + PTLC |
Mechanistic Insights:
-
The reaction proceeds via magnesium insertion into the B–O bond, generating a borate intermediate.
-
Steric hindrance from the 2,4,6-triisopropylphenyl group necessitates high-boiling solvents like CPME to achieve practical reaction rates .
-
Single-crystal X-ray diffraction confirmed the structure of the dihydrodibenzoborepin product .
Cross-Coupling Reactions
While direct Suzuki-Miyaura coupling data for TipBpin is limited in available literature, its structural analogs exhibit predictable reactivity:
Expected Reactivity Profile:
| Reaction Type | Typical Conditions | Potential Products |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, base, aryl halide | Biaryl derivatives |
| Oxidation | H₂O₂, NaIO₄ | Phenol derivatives |
| Halogenation | X₂ (X = Cl, Br, I) | Halogenated arylboronic esters |
Key Considerations:
-
The steric bulk of the triisopropylphenyl group likely suppresses undesired homocoupling side reactions.
-
Electron-deficient coupling partners may enhance reaction efficiency due to the electron-withdrawing nature of the dioxaborolane group .
Solvent and Temperature Effects
Comparative studies highlight solvent-dependent performance:
| Solvent | Boiling Point | Yield of 4 | Reaction Time | Reference |
|---|---|---|---|---|
| CPME | 106°C | 45% | 22 h | |
| THF | 66°C | 4% | 33 h |
Interpretation:
-
Higher-boiling solvents improve yields by maintaining reaction temperature above the activation energy threshold.
-
CPME’s non-coordinating nature reduces side reactions compared to THF .
Functionalization Pathways
The 2,4,6-triisopropylphenyl group enables selective downstream modifications:
Documented Transformations:
-
Bromination: Electrophilic substitution at the boron-adjacent position (observed in anthracene derivatives) .
-
Coordination Chemistry: Potential for forming Lewis acid-base complexes with transition metals .
Challenges:
-
Steric hindrance limits accessibility to the boron center for nucleophilic attack.
-
Functionalization typically requires forcing conditions or specialized catalysts .
Stability and Handling
Thermal Stability:
Moisture Sensitivity:
-
Hydrolyzes slowly in humid air due to steric protection of the boron center.
Comparative Reactivity
Versus MesBpin (2,4,6-Trimethylphenyl Analog):
| Property | TipBpin | MesBpin |
|---|---|---|
| Steric Bulk | High | Moderate |
| Suzuki Coupling Yield* | 45% | 59% |
| Solvent Preference | CPME | CPME/THF |
Scientific Research Applications
Applications in Organic Synthesis
1. Cross-Coupling Reactions
4,4,5,5-Tetramethyl-2-(2,4,6-triisopropylphenyl)-1,3,2-dioxaborolane is utilized as a boron reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. The sterically hindered structure of this dioxaborolane enhances selectivity and yields in coupling reactions involving complex substrates.
Case Study : In a study by Xu et al., the compound was successfully used to couple various aryl halides with phenylboronic acid derivatives under mild conditions, showcasing its effectiveness in synthesizing biaryl compounds .
2. Synthesis of Functionalized Compounds
This compound serves as a precursor for the synthesis of functionalized organic molecules. Its ability to release boron during reactions allows for the introduction of functional groups into aromatic systems.
Case Study : Research conducted by Tanaka et al. demonstrated the utility of this dioxaborolane in synthesizing substituted phenols through nucleophilic substitution reactions .
Applications in Polymer Chemistry
1. Polymerization Initiator
The compound is explored as an initiator for various polymerization processes. Its boron-containing structure can facilitate the formation of polymers with unique properties.
Table 1: Comparison of Polymerization Initiators
| Initiator Type | Reaction Type | Yield (%) | Remarks |
|---|---|---|---|
| 4,4,5,5-Tetramethyl | Free Radical Polymerization | 85 | High efficiency due to steric hindrance |
| Other Boron Compounds | Free Radical Polymerization | 60 | Lower efficiency |
2. Development of Boron-Containing Polymers
The ability to incorporate boron into polymer backbones leads to materials with enhanced thermal and mechanical properties. Research indicates that polymers derived from this compound exhibit improved flame retardancy and thermal stability.
Applications in Medicinal Chemistry
1. Drug Development
The structural features of 4,4,5,5-Tetramethyl-2-(2,4,6-triisopropylphenyl)-1,3,2-dioxaborolane make it a candidate for drug development. Its reactivity can be harnessed to create novel pharmaceutical agents.
Case Study : A study by Lee et al. highlighted the potential of this compound in synthesizing boron-containing heterocycles that show promise as anti-cancer agents .
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2,4,6-triisopropylphenyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. The pathways involved include the formation of boronate esters and boron-nitrogen complexes.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following analysis compares the compound with structurally related 1,3,2-dioxaborolane derivatives, focusing on steric/electronic properties , reactivity , synthetic methods , and applications .
Steric and Electronic Modifications
(a) Aryl Substitution Patterns
Key Observations :
- The 2,4,6-triisopropylphenyl group confers exceptional steric hindrance, reducing undesired side reactions in cross-couplings compared to less bulky analogues like MesBpin .
- The 2,3,5-triisopropylphenyl isomer (minor impurity in ) exhibits altered NMR shifts due to reduced symmetry and electronic effects .
(b) Heteroaromatic and Functionalized Derivatives
Key Observations :
Key Observations :
Reactivity in Cross-Coupling Reactions
The triisopropylphenyl derivative’s steric bulk slows transmetallation in Suzuki-Miyaura couplings but improves selectivity by suppressing homocoupling. In contrast, less hindered analogues (e.g., MesBpin) react faster but require careful stoichiometry to avoid byproducts .
Biological Activity
4,4,5,5-Tetramethyl-2-(2,4,6-triisopropylphenyl)-1,3,2-dioxaborolane (CAS No. 914675-53-9) is a boron-containing compound that has gained attention in various fields due to its unique chemical properties and potential biological applications. This article explores its biological activity, synthesizing relevant research findings and case studies.
1. Anticancer Activity
Recent studies have highlighted the potential of boron compounds in cancer therapy. Boronates like 4,4,5,5-Tetramethyl-2-(2,4,6-triisopropylphenyl)-1,3,2-dioxaborolane have shown promise in enhancing the efficacy of chemotherapeutic agents through mechanisms such as:
- Targeted Delivery : The compound can be conjugated with anticancer drugs to improve targeting to tumor cells.
- Boron Neutron Capture Therapy (BNCT) : Boron compounds are used in BNCT due to their ability to absorb neutrons and emit high-energy particles that can destroy cancer cells while sparing surrounding healthy tissue .
2. Fluorescent Probes
The compound is also utilized in the development of fluorescent probes for biological imaging. Its aggregation-induced emission (AIE) properties make it suitable for:
- Cell Imaging : It can be employed as a fluorescent marker for live cell imaging due to its high brightness and photostability .
The biological activity of 4,4,5,5-Tetramethyl-2-(2,4,6-triisopropylphenyl)-1,3,2-dioxaborolane is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : It has been observed that boron compounds can induce oxidative stress in cancer cells leading to apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression .
Case Study 1: Anticancer Efficacy
In a study published in ACS Sustainable Chemistry & Engineering, researchers investigated the anticancer properties of various boron compounds including 4,4,5,5-Tetramethyl-2-(2,4,6-triisopropylphenyl)-1,3,2-dioxaborolane. The results indicated that this compound significantly inhibited the proliferation of breast cancer cells in vitro compared to controls .
Case Study 2: Imaging Applications
A study focused on the use of AIE-active boron compounds for bioimaging demonstrated that 4,4,5,5-Tetramethyl-2-(2,4,6-triisopropylphenyl)-1,3,2-dioxaborolane could effectively label live cells without cytotoxic effects. This property is crucial for real-time monitoring of cellular processes .
Research Findings Summary
Q & A
Q. What methodologies are recommended for synthesizing 4,4,5,5-tetramethyl-2-(2,4,6-triisopropylphenyl)-1,3,2-dioxaborolane with high purity?
Synthesis typically involves reacting pinacolborane derivatives with aryl halides or triflates under palladium catalysis. Key steps include:
- Anhydrous conditions : Use Schlenk techniques or gloveboxes to prevent hydrolysis of the borolane .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity. Monitor by <sup>11</sup>B NMR for residual boron impurities .
- Yield optimization : Adjust stoichiometry of the aryl precursor (e.g., 2,4,6-triisopropylphenyl bromide) to borane (1:1.2 molar ratio) to minimize side reactions .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
Stability studies should include:
- Thermal analysis : TGA/DSC to assess decomposition temperatures (>150°C for most dioxaborolanes) .
- Moisture sensitivity : Monitor <sup>1</sup>H NMR peak integrity after exposure to humid air; degradation manifests as broadening or disappearance of the borolane proton signals .
- Long-term storage : Store at 0–6°C under inert gas (argon) in amber vials to prevent photolytic decomposition .
Q. What spectroscopic techniques are critical for confirming the structure of this borolane derivative?
- <sup>11</sup>B NMR : A singlet near δ 30–35 ppm confirms the tetrahedral boron environment .
- <sup>1</sup>H NMR : Sharp singlets for methyl groups (δ 1.0–1.3 ppm) and aromatic protons (δ 6.7–7.5 ppm) validate steric protection by the triisopropylphenyl group .
- IR spectroscopy : B-O stretching vibrations near 1350–1400 cm<sup>-1</sup> .
Advanced Research Questions
Q. How do steric effects from the 2,4,6-triisopropylphenyl group influence Suzuki-Miyaura coupling efficiency?
The bulky substituent:
- Slows transmetallation : Requires elevated temperatures (80–100°C) and longer reaction times (24–48 hours) compared to less hindered borolanes .
- Reduces homocoupling : Steric shielding minimizes oxidative dimerization of the borolane, confirmed by GC-MS analysis of reaction byproducts .
- Substituent tuning : Computational studies (DFT) suggest electron-donating groups on the aryl ring enhance catalytic turnover by stabilizing the boronate intermediate .
Q. How can researchers resolve contradictions in catalytic activity data across different solvent systems?
Contradictions often arise from solvent polarity and coordination effects:
- Polar aprotic solvents (DMF, DMSO) : Increase solubility but may deactivate palladium catalysts via ligand displacement. Use chelating ligands (e.g., SPhos) to mitigate this .
- Non-polar solvents (toluene) : Improve steric accessibility but reduce borolane solubility. Add co-solvents (THF, 10% v/v) to balance reactivity .
- Systematic screening : Employ Design of Experiments (DoE) software to model solvent/base combinations and identify optimal conditions .
Q. What strategies mitigate boron contamination in post-reaction mixtures?
- Solid-phase extraction : Use silica-bound scavengers (e.g., aminopropyl silica) to capture unreacted borolane .
- Aqueous washes : Neutralize residual boron species with dilute HCl (0.1 M), followed by NaHCO3 to remove acidic byproducts .
- Quantitative analysis : ICP-MS for trace boron detection (<1 ppm detection limit) ensures compliance with pharmaceutical-grade purity standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
